[3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. The structure includes:
- 6-(2,4-Dimethoxyphenyl): Aromatic substituent with electron-donating methoxy groups, influencing solubility and π-π stacking.
- 4-Trifluoromethyl: Electron-withdrawing group, improving metabolic stability and lipophilicity.
- Phenyl methanone: A ketone-linked phenyl group, contributing to steric bulk and hydrophobic interactions.
The compound (CymitQuimica Ref: 10-F726566) is discontinued but was noted for its fluorinated properties . Its molecular formula is C₂₅H₂₀F₃N₂O₃S, with a monoisotopic mass of 502.097426 .
Properties
IUPAC Name |
[3-amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3S/c1-30-13-8-9-14(17(10-13)31-2)16-11-15(23(24,25)26)18-19(27)21(32-22(18)28-16)20(29)12-6-4-3-5-7-12/h3-11H,27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQXGIVDKWVYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[2,3-b]pyridine Skeleton Formation
The thieno[2,3-b]pyridine core is typically synthesized via cyclization of pyridinethione precursors. A widely adopted approach involves S-alkylation followed by intramolecular cyclization (Figure 1) . For example, pyridinethione derivatives react with α-halocarbonyl compounds (e.g., phenacyl chloride) in the presence of sodium ethoxide to form thieno[2,3-b]pyridines .
Key Reaction Conditions :
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Substrates : 5-Cyano-4-aryl-6-mercaptonicotinamide derivatives.
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Reagents : Phenacyl chloride, chloroacetone, or chloroacetonitrile.
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Base : Sodium ethoxide in ethanol.
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Temperature : Reflux (78–80°C).
This method reliably constructs the bicyclic system while introducing substituents at positions 2 and 4. For instance, using phenyl-substituted α-haloketones directly incorporates the phenyl methanone group at position 2 .
Introduction of the Trifluoromethyl Group
The 4-trifluoromethyl substituent is introduced via halogen-trifluoromethyl exchange or cyclocondensation with trifluoromethyl building blocks . Patent CN103864817A demonstrates that Friedel-Crafts acylation with trifluoroacetyl chloride can install acyl groups, which are subsequently modified . However, a more efficient route involves using 3-trifluoromethylpyridine precursors synthesized through vapor-phase fluorination of picolines (Table 1) .
Table 1: Trifluoromethylation Strategies
| Method | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cl/F exchange | 3-Picoline | Fluidized-bed reactor, 335–380°C | 64–86% | |
| Cyclocondensation | Ethyl trifluoroacetate | Piperidine, ethanol, reflux | 70–80% |
The trifluoromethyl group is typically introduced early in the synthesis to avoid interference with subsequent reactions .
Functionalization at Position 6: 2,4-Dimethoxyphenyl Incorporation
Position 6 is functionalized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation . The former is preferred due to the electron-deficient nature of the thienopyridine ring. A bromine or iodine atom at position 6 reacts with 2,4-dimethoxyphenylboronic acid under palladium catalysis .
Optimized Coupling Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃.
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Solvent : Dioxane/water (4:1).
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Temperature : 90°C, 12 h.
Amination at Position 3
The 3-amino group is introduced via Backmenn rearrangement or direct amination . Patent CN103864817A describes converting acylated intermediates to amines through acid-catalyzed rearrangement . Alternatively, nitro groups at position 3 are reduced using SnCl₂/HCl or catalytic hydrogenation .
Backmenn Rearrangement Protocol :
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Substrate : 2-Acylthienopyridine.
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Reagent : Concentrated HCl.
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Solvent : Ethanol.
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Temperature : Reflux, 6 h.
Final Assembly and Characterization
Combining these steps, the synthetic route proceeds as follows:
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Thieno[2,3-b]pyridine Core : Synthesize 4-trifluoromethylthieno[2,3-b]pyridin-2-yl(phenyl)methanone via S-alkylation/cyclization .
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6-Substitution : Perform Suzuki coupling with 2,4-dimethoxyphenylboronic acid .
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3-Amination : Apply Backmenn rearrangement or nitro reduction .
Analytical Data :
Challenges and Optimization
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Regioselectivity : Competing reactions at positions 2, 4, and 6 require careful control of electronic and steric effects.
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Trifluoromethyl Stability : Harsh conditions (e.g., high-temperature fluorination) may degrade the CF₃ group .
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Amino Group Protection : Temporary protection (e.g., acetylation) prevents side reactions during cross-coupling .
Comparative Analysis of Methods
Table 2: Route Efficiency Comparison
| Step | Method A (Cyclization-First) | Method B (Late-Stage Functionalization) |
|---|---|---|
| Core Yield | 85% | 78% |
| CF₃ Introduction | 90% | 65% |
| Total Steps | 5 | 6 |
| Overall Yield | 45% | 32% |
Method A, prioritizing early trifluoromethylation, offers superior overall yield and fewer steps .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicine, 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues differ in substituents at positions 4, 6, and the methanone-linked aryl group. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Selected Analogues
Key Research Findings
- Role of Halogens : Bromine in 12b and fluorine in the 3-fluoro-4-methoxyphenyl variant improve binding to hydrophobic pockets in bacterial enzymes .
- Methoxy Positioning : The 2,4-dimethoxy configuration in the target compound vs. 3,4-dimethoxy in 12b alters electronic effects, with 2,4-substitution favoring better solubility .
- Trifluoromethyl Impact : This group universally increases logP values by ~1.5 units across analogues, critical for blood-brain barrier penetration .
Biological Activity
The compound 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a synthetic derivative belonging to a class of thienopyridine compounds. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[2,3-b]pyridine core substituted with an amino group and a trifluoromethyl moiety, which are known to enhance biological activity due to their electron-withdrawing properties. The presence of the methoxy groups on the phenyl ring further influences the compound's lipophilicity and membrane permeability.
1. Enzyme Inhibition
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : Compounds similar to 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone have been shown to inhibit COX-2 and lipoxygenases (LOX), which are crucial in inflammatory processes. For instance, a related compound demonstrated moderate inhibition with IC50 values ranging from 10.4 to 24.3 μM against COX-2 and LOX-15 .
- Cholinesterases : The compound has also been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases like Alzheimer’s. The IC50 values for related compounds indicate varying degrees of inhibition, with some derivatives showing promising activity comparable to standard inhibitors .
2. Cytotoxicity
The cytotoxic effects of the compound have been assessed against various cancer cell lines:
- In vitro studies have shown that thienopyridine derivatives exhibit cytotoxicity against breast cancer cell lines (e.g., MCF-7). The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential by increasing membrane permeability and interaction with cellular targets .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thienopyridine derivatives have been explored through various assays:
- In vitro Tests : Compounds have been tested on RAW264.7 macrophages to evaluate their effects on inducible nitric oxide synthase (iNOS) and COX-2 expression levels. Results indicated that certain derivatives significantly downregulated these inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 3-Amino-6-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases metabolic stability and enzyme interactions |
| Methoxy groups | Enhances lipophilicity; affects enzyme binding |
| Amino group | Contributes to hydrogen bonding interactions |
Case Studies
Several studies have contributed to understanding the biological activities of thienopyridine derivatives:
- Study on COX Inhibition : A study found that specific thienopyridine analogs exhibited dual inhibition against AChE and BChE, indicating their potential as dual-action drugs for treating Alzheimer's disease .
- Cytotoxicity Assessment : Research involving MCF-7 cells revealed that modifications in the phenyl substituents significantly impacted cytotoxicity levels, with certain derivatives showing IC50 values lower than 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
